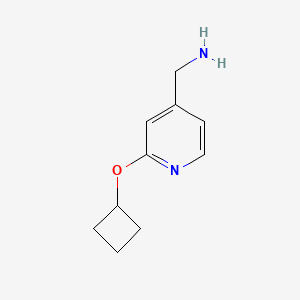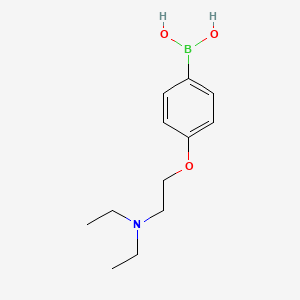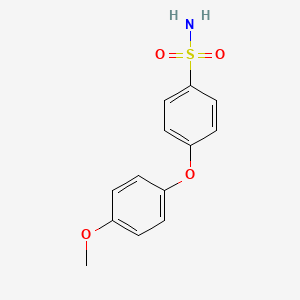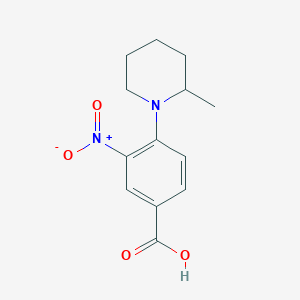
4-(2-Methylpiperidin-1-yl)-3-nitrobenzoic acid
概要
説明
4-(2-Methylpiperidin-1-yl)-3-nitrobenzoic acid (MPN) is a nitrobenzoic acid derivative that is used in a variety of scientific research applications. It is a stable compound that can be synthesized in the laboratory and used in a variety of biochemical and physiological experiments.
科学的研究の応用
LC-MS/MS Study of Degradation Processes
A study by Barchańska et al. (2019) utilized LC-MS/MS to investigate the stability and degradation pathways of nitisinone, a compound sharing the nitro group characteristic with 4-(2-Methylpiperidin-1-yl)-3-nitrobenzoic acid. The research highlighted the importance of understanding the stability and degradation products of chemicals for their application in medicine, potentially offering insights into how this compound might behave under various conditions (Barchańska et al., 2019).
Health Aspects of Chemical Compounds
Another review on the health aspects of methyl paraben by Soni et al. (2002) examined the absorption, metabolism, and excretion of chemical compounds used in foods, drugs, and cosmetics. This comprehensive review could provide a framework for understanding the potential health implications of using this compound in various applications, given the importance of assessing the health risks associated with chemical exposure (Soni et al., 2002).
Photosensitive Protecting Groups
A review on photosensitive protecting groups by Amit et al. (1974) discussed the application of nitrobenzyl groups in synthetic chemistry, which are related to the nitro functional group in this compound. Such compounds have promising applications in the development of light-sensitive materials, illustrating the potential for this compound in creating novel materials or pharmaceuticals that respond to light (Amit et al., 1974).
Antioxidant Activity Analysis
The analytical methods used in determining antioxidant activity were reviewed by Munteanu and Apetrei (2021), highlighting the importance of assessing the antioxidant capacity of chemical compounds. Given the structural features of this compound, understanding its antioxidant properties could be relevant for applications in food preservation, cosmetics, or pharmaceuticals (Munteanu & Apetrei, 2021).
作用機序
Target of action
The target of a drug is typically a protein such as an enzyme or receptor. The drug binds to the target, influencing its activity and leading to therapeutic effects .
Mode of action
This refers to how the drug interacts with its target. For example, it might inhibit an enzyme, block a receptor, or activate a pathway .
Biochemical pathways
Drugs often affect biochemical pathways, which are series of chemical reactions occurring within a cell. By influencing these pathways, drugs can have wide-ranging effects .
Pharmacokinetics
This refers to how the body affects a drug, including its absorption, distribution, metabolism, and excretion (ADME). These factors can greatly influence a drug’s bioavailability, or the amount of the drug that reaches its target .
Result of action
This is the outcome of the drug’s interaction with its target and its influence on biochemical pathways. It might involve changes at the molecular and cellular levels, leading to therapeutic effects .
Action environment
The environment in which a drug acts can influence its efficacy and stability. Factors such as pH, temperature, and the presence of other molecules can affect how a drug behaves .
生化学分析
Biochemical Properties
4-(2-Methylpiperidin-1-yl)-3-nitrobenzoic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with oxidoreductase enzymes, which are involved in redox reactions within cells . The nature of these interactions often involves the binding of this compound to the active site of the enzyme, thereby modulating its catalytic activity.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to alter the expression of genes involved in inflammatory responses and oxidative stress . Additionally, this compound can modulate cellular metabolism by interacting with key metabolic enzymes, thereby affecting the overall metabolic flux within cells.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, leading to either inhibition or activation of their function. For instance, this compound has been shown to inhibit certain oxidoreductase enzymes, thereby affecting redox balance within cells . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied extensively. Over time, this compound exhibits changes in stability and degradation, which can impact its long-term effects on cellular function. In vitro studies have shown that this compound remains stable under controlled conditions, but may degrade under certain environmental factors such as light and temperature . Long-term exposure to this compound has been associated with sustained alterations in cellular metabolism and gene expression.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been observed to exert beneficial effects, such as anti-inflammatory and antioxidant properties . At higher doses, it may induce toxic or adverse effects, including oxidative stress and cellular damage. Threshold effects have been identified, indicating the importance of dosage optimization in therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It has been shown to affect the activity of enzymes involved in the tricarboxylic acid (TCA) cycle and glycolysis, thereby influencing metabolic flux and energy production within cells . Additionally, this compound can alter the levels of key metabolites, further impacting cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound is known to interact with membrane transporters, facilitating its uptake and distribution across cellular compartments . Once inside the cell, this compound can accumulate in specific tissues, influencing its localization and activity.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. This compound is often directed to specific cellular compartments, such as the mitochondria and endoplasmic reticulum, where it exerts its effects . Targeting signals and post-translational modifications may guide the localization of this compound, ensuring its proper function within the cell.
特性
IUPAC Name |
4-(2-methylpiperidin-1-yl)-3-nitrobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O4/c1-9-4-2-3-7-14(9)11-6-5-10(13(16)17)8-12(11)15(18)19/h5-6,8-9H,2-4,7H2,1H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHWPLXRYHKRNJP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1C2=C(C=C(C=C2)C(=O)O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![{[2-(Dimethylcarbamoyl)ethyl]carbamoyl}formic acid](/img/structure/B1453929.png)
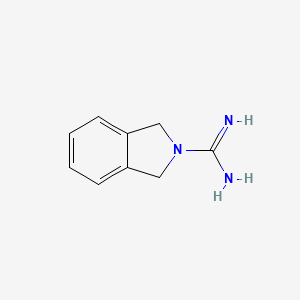
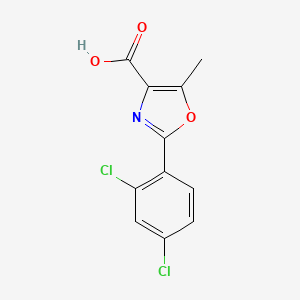
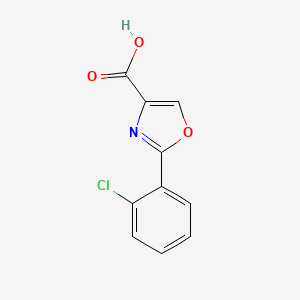

![6-Methyl-5,6,7,8-tetrahydropyrido[4,3-c]pyridazin-3(2H)-one](/img/structure/B1453935.png)

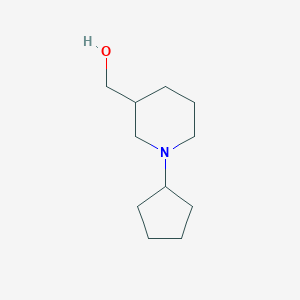

![3-Cyclobutyl-[1,2,4]triazolo[4,3-a]pyridin-6-amine](/img/structure/B1453942.png)
